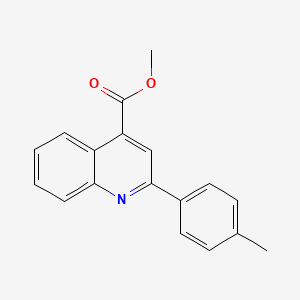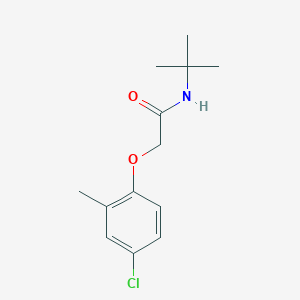![molecular formula C17H16ClN3O3 B5809259 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5809259.png)
2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide, also known as NPC 15669, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzamide class of compounds and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 has been extensively studied for its potential therapeutic applications in a range of diseases and conditions. Some of the areas where 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 has been studied include cancer, neurodegenerative diseases, and inflammation.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 is not fully understood. However, it has been suggested that 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 may act as an inhibitor of certain enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). These enzymes play important roles in a range of cellular processes, including gene expression, cell survival, and inflammation.
Biochemical and Physiological Effects
2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 has been found to exhibit a range of biochemical and physiological effects. In preclinical studies, 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 has been shown to inhibit the growth of cancer cells and induce cell death. In addition, 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 has been found to have anti-inflammatory effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 for lab experiments is that it is a highly specific inhibitor of certain enzymes, including HDACs and PDEs. This specificity allows researchers to study the effects of inhibiting these enzymes in a range of cellular processes. However, one limitation of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 is that it may have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669. One area of interest is the development of new analogs of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 with improved potency and selectivity. Another area of interest is the investigation of the role of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 in the regulation of gene expression and epigenetic modifications. Finally, the potential therapeutic applications of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 in a range of diseases and conditions should be further explored.
Métodos De Síntesis
The synthesis of 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-(1-pyrrolidinyl)aniline in the presence of a coupling agent. The resulting product is then purified using column chromatography to yield 2-chloro-5-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide 15669 in high purity.
Propiedades
IUPAC Name |
2-chloro-5-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-8-7-12(21(23)24)11-13(14)17(22)19-15-5-1-2-6-16(15)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCKNYVQDNGKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-nitro-N-(2-pyrrolidin-1-ylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-fluorobenzyl)oxy]-1-(2-nitrovinyl)naphthalene](/img/structure/B5809179.png)


![5-methyl-4-[(1H-1,2,4-triazol-5-ylthio)methyl]-2-furoic acid](/img/structure/B5809194.png)




![3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5809244.png)
![N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5809252.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5809269.png)
![2-[(4-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5809275.png)
![5-[(3,4-dimethylbenzoyl)amino]isophthalic acid](/img/structure/B5809280.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol](/img/structure/B5809285.png)